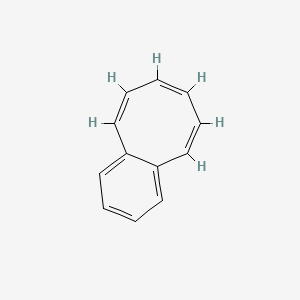
Benzocyclooctene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzocyclooctene is a chemical compound characterized by a benzene ring fused to an eight-membered cyclooctene ring. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzocyclooctene typically involves the thermal ring expansion of dienylbenzocyclobutenes. This method is efficient and allows for the preparation of various this compound derivatives . The reaction conditions often include the use of tetrahydrofuran, dichloromethane, ethanol, methanol, dimethylformamide, and acetonitrile in their anhydrous forms. Reactions are performed under nitrogen gas to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography and high-performance liquid chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzocyclooctene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its saturated form, benzocyclooctane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring or the cyclooctene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Benzocyclooctane.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzocyclooctene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of benzocyclooctene in biological systems involves the inhibition of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential for cell division. By preventing microtubule formation, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Indene: Another compound investigated for its ability to inhibit tubulin polymerization.
Benzosuberene: A structurally related compound with similar biological activities.
Uniqueness: Benzocyclooctene is unique due to its eight-membered ring fused to a benzene ring, which imparts distinct chemical properties and reactivity. Its potent inhibition of tubulin polymerization and ability to act as a vascular disrupting agent make it a promising candidate for anticancer therapy .
Eigenschaften
Molekularformel |
C12H10 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(5Z,7Z,9Z)-benzo[8]annulene |
InChI |
InChI=1S/C12H10/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h1-10H/b2-1-,3-1?,4-2?,7-3-,8-4-,11-7?,12-8? |
InChI-Schlüssel |
LSNYJLGMVHJXPD-FHFMTJEOSA-N |
Isomerische SMILES |
C\1=C\C=C/C2=CC=CC=C2\C=C1 |
Kanonische SMILES |
C1=CC=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
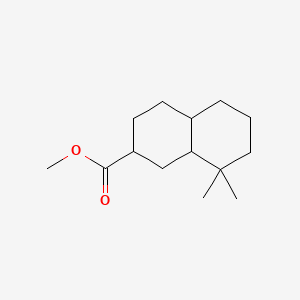

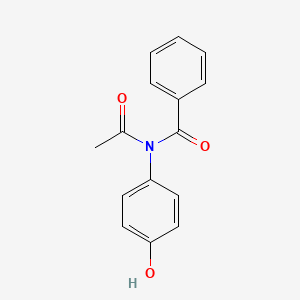



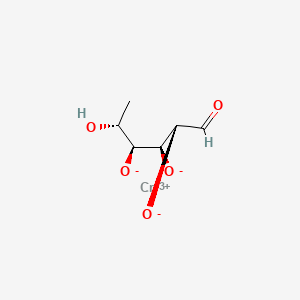
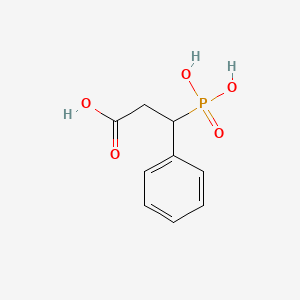
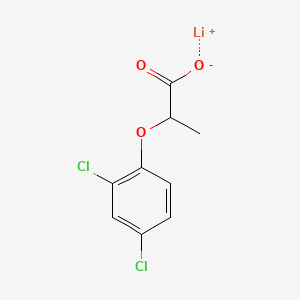


![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)

